4-(2-Bromo-4-nitrophenoxy)benzonitrile
Overview
Description
4-(2-Bromo-4-nitrophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrN2O3 and a molecular weight of 319.11 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-nitrophenoxy)benzonitrile typically involves multi-step reactions. One common method involves the reaction of 2-bromo-4-nitrophenol with 4-cyanophenol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-nitrophenoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like stannous chloride or iron in the presence of hydrochloric acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Stannous chloride (SnCl2) and hydrochloric acid (HCl) are typical reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Reduction Reactions: The major product is 4-(2-amino-4-nitrophenoxy)benzonitrile.
Coupling Reactions: Biaryl compounds are the primary products.
Scientific Research Applications
4-(2-Bromo-4-nitrophenoxy)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-nitrophenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a substrate in reduction reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-nitrobenzene: Similar in structure but lacks the benzonitrile moiety.
4-Bromobenzonitrile: Similar but lacks the nitro group.
4-Nitrophenoxybenzonitrile: Similar but lacks the bromine atom.
Uniqueness
4-(2-Bromo-4-nitrophenoxy)benzonitrile is unique due to the presence of both bromine and nitro groups along with the benzonitrile moiety. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(2-bromo-4-nitrophenoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN2O3/c14-12-7-10(16(17)18)3-6-13(12)19-11-4-1-9(8-15)2-5-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFZEDUQALGKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270875 | |
Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66658-87-5 | |
Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66658-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-bromo-4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301270875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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